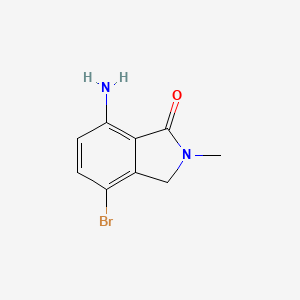

7-Amino-4-bromo-2-methylisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-4-5-6(10)2-3-7(11)8(5)9(12)13/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICQRGHCAJOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2C1=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-4-bromo-2-methylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Amino-4-bromo-2-methylisoindolin-1-one. As a substituted isoindolinone, this compound holds significant interest within the fields of medicinal chemistry and materials science due to the versatile reactivity of its constituent functional groups. This document consolidates available data and presents a scientifically grounded, theoretical framework for its synthesis and characterization, offering valuable insights for researchers engaged in novel small molecule development.

Introduction: The Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The inherent lactam functionality also offers hydrogen bonding capabilities, crucial for molecular recognition. This guide focuses on a specific derivative, 7-Amino-4-bromo-2-methylisoindolin-1-one, exploring the interplay of its amino, bromo, and methyl substituents on its overall chemical persona.

Core Chemical Properties

7-Amino-4-bromo-2-methylisoindolin-1-one is a multifaceted molecule with the potential for diverse chemical transformations. A summary of its fundamental properties is presented below.

| Property | Value | Source |

| CAS Number | 1257996-53-4 | [2] |

| Molecular Formula | C₉H₉BrN₂O | [2] |

| Molecular Weight | 241.09 g/mol | [2] |

| Appearance | White Solid | Commercial supplier data |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 7-Amino-4-bromo-2-methylisoindolin-1-one begins with the disconnection of the lactam ring, leading back to a 2-bromo-N-methylbenzamide intermediate. This intermediate can be envisioned to arise from a brominated and nitrated toluene precursor, which is a common starting material in organic synthesis.

Caption: Proposed retrosynthetic pathway for 7-Amino-4-bromo-2-methylisoindolin-1-one.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is a robust starting point for the synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one, incorporating standard organic chemistry transformations.

Step 1: Nitration of 2-Bromotoluene

-

To a stirred solution of 2-bromotoluene in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to yield 2-bromo-1-methyl-3-nitrobenzene.

Step 2: Oxidation to 2-Bromo-3-nitrobenzoic acid

-

Dissolve the 2-bromo-1-methyl-3-nitrobenzene in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-3-nitrobenzoic acid.

Step 3: Amidation to 2-Bromo-N-methyl-3-nitrobenzamide

-

To a solution of 2-bromo-3-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in fresh dichloromethane and cool to 0°C.

-

Add a solution of methylamine in tetrahydrofuran dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-bromo-N-methyl-3-nitrobenzamide.

Step 4: Intramolecular Cyclization and Reduction

-

A solution of 2-bromo-N-methyl-3-nitrobenzamide in a suitable solvent (e.g., ethanol) is treated with a reducing agent such as tin(II) chloride in the presence of a palladium catalyst.

-

The reaction is heated to facilitate both the reduction of the nitro group and the intramolecular cyclization.

-

Upon completion, the reaction is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield 7-Amino-4-bromo-2-methylisoindolin-1-one.

Caption: Proposed synthetic workflow for 7-Amino-4-bromo-2-methylisoindolin-1-one.

Spectroscopic Characterization (Predicted)

While experimental spectra for 7-Amino-4-bromo-2-methylisoindolin-1-one are not publicly available, its key spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two adjacent protons on the benzene ring.

-

Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.

-

N-Methyl Protons (-NCH₃): A singlet around δ 2.8-3.2 ppm.

-

Amino Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3.5-5.5 ppm) and is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with carbons attached to bromine and nitrogen showing characteristic shifts.

-

Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.

-

N-Methyl Carbon (-NCH₃): A signal around δ 25-35 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: Two bands for the primary amine around 3400-3200 cm⁻¹.

-

C=O Stretching: A strong absorption for the lactam carbonyl around 1680-1650 cm⁻¹.

-

C-N Stretching: A band in the region of 1350-1250 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak: A prominent molecular ion peak (M⁺) at m/z 240 and an (M+2)⁺ peak of similar intensity at m/z 242, characteristic of a monobrominated compound.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of CO, CH₃, and other small fragments.

Chemical Reactivity and Potential Applications

The chemical reactivity of 7-Amino-4-bromo-2-methylisoindolin-1-one is dictated by its three key functional groups: the aromatic amine, the aryl bromide, and the lactam.

-

Aromatic Amine: The amino group can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents. It can also be acylated, alkylated, or used as a nucleophile in coupling reactions.

-

Aryl Bromide: The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, or amino moieties.[3]

-

Lactam: The lactam is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The N-methyl group provides stability against N-alkylation.

Given the biological significance of the isoindolinone scaffold, 7-Amino-4-bromo-2-methylisoindolin-1-one is a promising building block for the synthesis of novel therapeutic agents. The presence of the amino and bromo groups provides orthogonal handles for derivatization, enabling the creation of diverse chemical libraries for screening against various biological targets. Isoindolinone derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Safety and Handling

As with any laboratory chemical, 7-Amino-4-bromo-2-methylisoindolin-1-one should be handled with appropriate safety precautions. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, compounds with similar functionalities may be irritants and potentially harmful if ingested or inhaled.

Conclusion

7-Amino-4-bromo-2-methylisoindolin-1-one is a chemically rich building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a robust theoretical framework for its synthesis, characterization, and reactivity. The strategic positioning of its functional groups offers a multitude of possibilities for chemical modification, making it a valuable tool for researchers at the forefront of chemical innovation.

References

-

ResearchGate. Examples of biologically active isoindolinone derivatives. [Link]

-

National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

ACS Publications. Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. [Link]

-

ResearchGate. Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-aMino-4-broMo-2-Methylisoindolin-1-one | 1257996-53-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Amino-4-bromo-2-methylisoindolin-1-one: A Key Building Block for Advanced PARP Inhibitors

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7-Amino-4-bromo-2-methylisoindolin-1-one (CAS Number: 1257996-53-4). This document delves into the molecule's core chemical attributes, its strategic importance in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and representative methodologies for its synthesis and biological evaluation.

Introduction: The Significance of the Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1][2] Notably, this heterocyclic system has garnered significant attention for its role in the development of potent PARP inhibitors.[1][3][4] PARP enzymes are critical components of the DNA damage repair machinery, and their inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair pathways.[1]

7-Amino-4-bromo-2-methylisoindolin-1-one represents a strategically functionalized building block for the synthesis of next-generation PARP inhibitors. Its distinct substitution pattern, featuring an amino group for further derivatization and a bromine atom for cross-coupling reactions, allows for the systematic exploration of the chemical space around the isoindolinone core to optimize potency, selectivity, and pharmacokinetic properties. The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ facilitates competitive inhibition at the PARP enzyme's catalytic site, making it a promising candidate for the development of targeted cancer therapeutics.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 7-Amino-4-bromo-2-methylisoindolin-1-one is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1257996-53-4 | [5] |

| Molecular Formula | C₉H₉BrN₂O | |

| Molecular Weight | 241.09 g/mol | |

| IUPAC Name | 7-amino-4-bromo-2-methylisoindolin-1-one | |

| Physical Form | White Solid | |

| Purity | Typically ≥96% | |

| InChI Key | HNICQRGHCAJOPK-UHFFFAOYSA-N |

Strategic Importance in the Synthesis of PARP Inhibitors

The unique structural features of 7-Amino-4-bromo-2-methylisoindolin-1-one make it a versatile intermediate for the synthesis of complex isoindolinone-containing PARP inhibitors. The workflow below illustrates its central role in a typical drug discovery cascade.

Sources

- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-aMino-4-broMo-2-Methylisoindolin-1-one | 1257996-53-4 [chemicalbook.com]

An In-Depth Technical Guide to 7-Amino-4-bromo-2-methylisoindolin-1-one: Structure and Synthesis

This guide provides a comprehensive technical overview of 7-Amino-4-bromo-2-methylisoindolin-1-one, a substituted isoindolinone of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document delves into the molecule's structure, physicochemical properties, and a proposed synthetic route, offering insights into the rationale behind the strategic chemical transformations.

Introduction and Significance

7-Amino-4-bromo-2-methylisoindolin-1-one belongs to the isoindolinone class of heterocyclic compounds. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules. The specific substitution pattern of an amino group at the 7-position, a bromine atom at the 4-position, and a methyl group on the lactam nitrogen suggests its potential as a versatile intermediate for the synthesis of more complex molecules, potentially for screening in drug discovery programs. The presence of multiple functional groups offers handles for further chemical modifications, allowing for the exploration of structure-activity relationships.

Molecular Structure and Properties

The core of the molecule is a bicyclic system consisting of a benzene ring fused to a five-membered lactam ring. The key structural features and physicochemical properties are summarized below.

Chemical Structure

The chemical structure of 7-Amino-4-bromo-2-methylisoindolin-1-one is depicted below. The numbering of the isoindolinone ring system follows standard IUPAC nomenclature.

Caption: Chemical structure of 7-Amino-4-bromo-2-methylisoindolin-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Amino-4-bromo-2-methylisoindolin-1-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 1257996-53-4 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₉BrN₂O | Sigma-Aldrich[1] |

| Molecular Weight | 241.09 g/mol | ChemicalBook[2] |

| Appearance | White Solid | Sigma-Aldrich[1] |

| IUPAC Name | 7-amino-4-bromo-2-methylisoindolin-1-one | Sigma-Aldrich[1] |

| InChI Key | HNICQRGHCAJOPK-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Proposed Synthesis

Retrosynthetic Analysis and Strategy

The key challenge in the synthesis is the regioselective introduction of the amino group at the C7 position. A nitration reaction on the starting benzoic acid derivative, followed by reduction, is a common strategy for introducing an amino group onto an aromatic ring. The directing effects of the existing substituents (carboxyl and methyl are ortho, para-directing, while bromo is also ortho, para-directing but deactivating) must be carefully considered. The isoindolinone ring can be constructed via cyclization of a suitable precursor, such as a 2-(bromomethyl)benzoic acid derivative, with methylamine.

Proposed Synthetic Workflow

The proposed multi-step synthesis is outlined in the workflow diagram below.

Caption: Proposed synthetic workflow for 7-Amino-4-bromo-2-methylisoindolin-1-one.

Detailed Experimental Protocols (Proposed)

-

Rationale: The introduction of a nitro group is the first step towards the desired amino functionality. The regioselectivity of this electrophilic aromatic substitution is critical. The methyl group is an activating, ortho, para-director, while the bromine is a deactivating, ortho, para-director. The carboxylic acid is a meta-director. The position ortho to the methyl group and meta to the bromine and carboxylic acid (C5) is sterically hindered. Nitration is likely to occur at the position ortho to the methyl group and para to the bromine, which corresponds to the C5 position, or at the C3 position. However, considering the combined directing effects, nitration at the position that will ultimately become the 7-amino group after cyclization is desired. A detailed analysis of the directing effects suggests that nitration might not be perfectly selective, and separation of isomers could be necessary. For the purpose of this proposed synthesis, we will proceed with the assumption that the desired isomer can be obtained.

-

Protocol:

-

To a stirred solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice, and collect the precipitated solid by filtration.

-

Wash the solid with cold water until the washings are neutral and dry the product under vacuum. Purification by recrystallization or column chromatography may be required to isolate the desired isomer.

-

-

Rationale: The nitro group is reduced to an amino group. Several methods are available for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.[3][4]

-

Protocol (using Iron in acidic medium):

-

Suspend the nitrated benzoic acid derivative (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aminobenzoic acid derivative.

-

-

Rationale: The carboxylic acid is converted to a methyl ester to prevent its interference in the subsequent benzylic bromination step.[5]

-

Protocol (Fischer Esterification):

-

Dissolve the aminobenzoic acid derivative (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

-

-

Rationale: A bromine atom is introduced at the benzylic position of the methyl group. This is a key step to enable the subsequent cyclization to form the isoindolinone ring. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is the reagent of choice for this transformation.[6]

-

Protocol:

-

Dissolve the methyl aminobenzoate derivative (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture for 2-4 hours, irradiating with a UV lamp can facilitate the reaction. Monitor the reaction by TLC.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium thiosulfate to remove any remaining bromine, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromomethyl derivative, which can be used in the next step without further purification.

-

-

Rationale: The final step involves the formation of the isoindolinone ring through an intramolecular nucleophilic substitution, where the nitrogen of methylamine first displaces the ester to form an amide, followed by an intramolecular attack of the amide nitrogen on the benzylic bromide. Alternatively, direct cyclization can occur.

-

Protocol:

-

Dissolve the crude bromomethyl derivative (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Add an excess of a solution of methylamine (e.g., 40% in water or 2M in THF) (3-5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, 7-Amino-4-bromo-2-methylisoindolin-1-one.

-

Characterization and Analytical Data (Predicted)

In the absence of published experimental data, the following section outlines the expected spectroscopic and analytical data for 7-Amino-4-bromo-2-methylisoindolin-1-one, based on the analysis of its structure and comparison with related compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The proton at C6 will likely be a doublet coupled to the proton at C5, and the proton at C5 will be a doublet coupled to the proton at C6.

-

Methylene Protons: A singlet at approximately δ 4.3-4.5 ppm, integrating to 2H, corresponding to the CH₂ group of the isoindolinone ring.

-

N-Methyl Protons: A singlet at approximately δ 2.9-3.1 ppm, integrating to 3H, for the N-CH₃ group.

-

Amino Protons: A broad singlet at approximately δ 5.0-5.5 ppm, integrating to 2H, for the NH₂ group. This peak may exchange with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl Carbon: A signal in the range of δ 168-172 ppm for the lactam carbonyl carbon.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with carbons attached to nitrogen and bromine showing characteristic shifts.

-

Methylene Carbon: A signal around δ 50-55 ppm for the CH₂ group.

-

N-Methyl Carbon: A signal around δ 28-32 ppm for the N-CH₃ carbon.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[9]

-

C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the lactam carbonyl group.[9]

-

C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. For C₉H₉BrN₂O, the expected m/z values would be around 240 and 242.

Conclusion

This technical guide provides a detailed overview of the structure and a proposed synthetic route for 7-Amino-4-bromo-2-methylisoindolin-1-one. The outlined synthesis is based on established and reliable chemical transformations, offering a practical approach for its preparation in a laboratory setting. The predicted analytical data serves as a reference for the characterization of the synthesized compound. As a versatile intermediate, 7-Amino-4-bromo-2-methylisoindolin-1-one holds potential for the development of novel compounds with interesting biological activities, making it a valuable target for synthetic and medicinal chemists.

References

Sources

- 1. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]

- 2. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. ISOINDOLIN-1-ONE(480-91-1) 1H NMR spectrum [chemicalbook.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

The Potent Dual-Action PARP Inhibitor: A Technical Guide to the Biological Activity of 7-Amino-4-bromo-2-methylisoindolin-1-one (Talazoparib)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Precision Oncology

7-Amino-4-bromo-2-methylisoindolin-1-one, more commonly known as Talazoparib, has emerged as a formidable force in the landscape of targeted cancer therapy. This potent, orally available small molecule is a highly effective inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1] Its development and subsequent approval have marked a significant advancement in the treatment of cancers with specific DNA damage repair deficiencies, most notably those harboring germline mutations in the BRCA1 and BRCA2 genes.[2] This guide provides an in-depth exploration of the biological activity of Talazoparib, from its fundamental mechanism of action to its preclinical and clinical applications, offering a comprehensive resource for the scientific community.

Talazoparib's journey from a promising chemical entity to a clinically approved therapeutic is a testament to the power of synthetic lethality as a cancer treatment strategy. The concept hinges on the principle that while the loss of a single gene or pathway in a cell is tolerable, the simultaneous loss of two specific genes or pathways is lethal. In the context of Talazoparib, it exploits the inherent weakness of cancer cells with deficient homologous recombination repair (HRR), a critical DNA double-strand break repair pathway often compromised by BRCA1/2 mutations.[3] By inhibiting PARP-mediated single-strand break repair, Talazoparib creates a synthetic lethal scenario, leading to the selective demise of these vulnerable cancer cells.[3]

Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

The profound efficacy of Talazoparib stems from its dual mechanism of action, which distinguishes it from other PARP inhibitors. It not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on DNA at the site of single-strand breaks.[4][5]

-

Catalytic Inhibition: Talazoparib competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP1 and PARP2.[3][5] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of other DNA repair proteins to the site of a single-strand break.[3] The unrepaired single-strand breaks then degenerate into more cytotoxic double-strand breaks during DNA replication.[3]

-

PARP Trapping: Perhaps the more cytotoxic of its two functions, Talazoparib stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA.[4] This trapped complex is a significant physical impediment to DNA replication and transcription, leading to replication fork collapse and the formation of double-strand breaks.[3] The trapped PARP-DNA complexes are considered to be more toxic to the cell than the simple inhibition of PARP's enzymatic activity.[3]

This dual action, particularly the potent PARP trapping, is a key differentiator for Talazoparib and is believed to contribute to its high potency at picomolar concentrations.[5]

Signaling Pathway of Talazoparib's Action

Caption: Mechanism of synthetic lethality induced by Talazoparib in BRCA-mutant cancer cells.

Preclinical Profile: Potency and Selective Cytotoxicity

An extensive body of preclinical research has substantiated the potent and selective anti-tumor activity of Talazoparib, particularly in models with HRR deficiencies.

In Vitro Potency

Talazoparib demonstrates exceptional potency in inhibiting PARP1 and PARP2 enzymatic activity, with Ki values of 1.2 nM and 0.87 nM, respectively.[6] Its cytotoxic effects are particularly pronounced in cancer cell lines with BRCA1 or BRCA2 mutations.

| Cell Line | Cancer Type | BRCA Status | Talazoparib IC50 | Reference |

| MX-1 | Breast Cancer | BRCA1 mutant | 0.3 nM | [6] |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 5 nM | [6] |

| SUP-B15 | Acute Lymphoblastic Leukemia | Not Specified | 24 nM (at 24h) | [7] |

| MV4-11 | Acute Myeloid Leukemia | Not Specified | 52 µM (at 72h) | [7] |

This table presents a selection of reported IC50 values to illustrate the range of Talazoparib's activity. Values can vary based on experimental conditions.

In Vivo Efficacy

In vivo studies using xenograft models have consistently demonstrated the robust anti-tumor activity of Talazoparib. In a BRCA1-mutant breast cancer model, oral administration of Talazoparib at 0.33 mg/kg once daily for 28 days resulted in significant tumor growth inhibition.[6] Furthermore, in murine xenografts of BRCA1-deficient breast cancer, treatment with Talazoparib led to complete responses in four out of six mice.[5] A nano-liposomal formulation of Talazoparib has also been shown to enhance treatment efficacy and prolong overall survival in BRCA-deficient mouse models.[8]

Key Experimental Protocols

The characterization of Talazoparib's biological activity relies on a suite of well-established cellular and biochemical assays. Below are outlines of key experimental workflows.

Workflow for PARP Inhibition Assay

Caption: Workflow for a chemiluminescent PARP-1 enzyme inhibition assay.

Detailed Protocol: PARP-1 Enzyme Inhibition Assay

This protocol is based on a commercially available PARP-1 Chemiluminescent Assay Kit.[9]

-

Plate Preparation: Pre-coat a 96-well plate with a histone mixture diluted in PBS and incubate overnight at 4°C.

-

Blocking: Wash the plate and add blocking buffer to each well. Incubate for 90 minutes at room temperature to prevent non-specific binding.

-

Reagent Addition: To each well, add the PARP assay mixture containing activated DNA and varying concentrations of Talazoparib or a vehicle control.

-

Reaction Initiation: Add PARP-1 enzyme to each well to start the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Signal Generation: Add the HRP chemiluminescent substrate to each well.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of Talazoparib and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Colony Formation Assay

Caption: Workflow for assessing long-term cell survival using a colony formation assay.

Detailed Protocol: Colony Formation Assay

This protocol is a generalized procedure for assessing the long-term effects of a compound on cell proliferation and survival.[10]

-

Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 1000 cells per well) to allow for individual colony formation.

-

Treatment: The following day, treat the cells with various concentrations of Talazoparib or a vehicle control.

-

Incubation: Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation. The medium may be replaced every 3-4 days.

-

Fixation: Once visible colonies have formed, aspirate the medium and gently wash the cells with PBS. Fix the colonies by adding 10% neutral buffered formalin and incubating for 15-30 minutes.

-

Staining: Remove the formalin and stain the colonies with a 0.01% crystal violet solution for 20-30 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Scan or photograph the plates and count the number of colonies (typically defined as clusters of ≥50 cells). The surviving fraction can be calculated for each treatment condition relative to the control.

Workflow for γ-H2AX Immunofluorescence Assay

Caption: Workflow for detecting DNA double-strand breaks via γ-H2AX immunofluorescence.

Detailed Protocol: γ-H2AX Immunofluorescence Assay for DNA Damage

This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γ-H2AX).[11]

-

Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides and treat with Talazoparib for the desired duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 to allow antibody access to the nucleus.

-

Blocking: Incubate the cells in a blocking solution (e.g., PBS with bovine serum albumin or normal goat serum) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining: Stain the cell nuclei with a DNA-intercalating dye such as DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of distinct fluorescent foci (representing sites of DNA double-strand breaks) per nucleus using image analysis software.

Pharmacokinetics and Pharmacodynamics

Talazoparib exhibits linear pharmacokinetics over a dosage range of 0.025-2 mg.[12] Following oral administration, it reaches peak plasma concentrations in 1-2 hours.[12] The recommended clinical dose is 1 mg taken orally once daily.[1] Talazoparib is minimally metabolized and is primarily eliminated through the urine and feces.[5] Dose adjustments are recommended for patients with moderate renal impairment or those taking potent P-glycoprotein (P-gp) inhibitors, as these can increase Talazoparib exposure.[5][13]

Pharmacodynamic studies have shown a clear dose-response relationship between Talazoparib and the inhibition of PARP activity in peripheral blood mononuclear cells (PBMCs).[14]

Clinical Applications and Future Directions

Based on the pivotal EMBRACA trial, Talazoparib is approved for the treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[2] Ongoing clinical trials are exploring the efficacy of Talazoparib in other cancer types with DNA damage repair deficiencies, as well as in combination with other therapeutic agents such as chemotherapy and immunotherapy.[3][10] For instance, studies are investigating its use in patients with somatic BRCA mutations and in combination with low-dose chemotherapy for a range of cancers.[15][16]

Conclusion: A Potent and Precise Therapeutic

7-Amino-4-bromo-2-methylisoindolin-1-one (Talazoparib) stands out as a highly potent PARP inhibitor with a compelling dual mechanism of action that leverages the principle of synthetic lethality. Its robust preclinical and clinical activity in BRCA-mutated cancers has established it as a cornerstone of therapy for this patient population. The continued exploration of its activity in other contexts and in combination therapies holds the promise of expanding its clinical utility and further personalizing cancer treatment. This guide has provided a technical overview of its biological activity, offering a foundation for researchers and clinicians working to harness the full potential of this important therapeutic agent.

References

-

de Lartigue, J. (2021). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Investigational Drugs, 30(10), 957-969. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Talazoparib Tosylate? Patsnap Synapse. Available at: [Link]

-

Wang, C., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology, 13, 1169408. Available at: [Link]

-

Li, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 379. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). Highlights of Prescribing Information: TALZENNA (talazoparib). Accessdata.fda.gov. Available at: [Link]

- Google Patents. (2017). WO2017215166A1 - Synthesis of parpinhibitor talazoparib. Google Patents.

-

van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(11), 1515-1534. Available at: [Link]

-

ResearchGate. (n.d.). IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and C1/OLA cells. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The content of γ H2AX in different cell cycle phases after PARPi and/or. ResearchGate. Available at: [Link]

-

Wahlberg, E., et al. (2012). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology, 7(7), 1259-1270. Available at: [Link]

-

Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Talzenna HCP. Available at: [Link]

-

Wang, Y., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(11), 3183. Available at: [Link]

-

Yap, T. A., et al. (2022). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Clinical Cancer Research, 28(1), 74-84. Available at: [Link]

-

Vidula, N., et al. (2024). Phase II study of a PARP inhibitor, talazoparib, in HER2- metastatic breast cancer (MBC) with a somatic BRCA1/2mutation identified in a cell-free DNA or tumor tissue genotyping assay. Journal of Clinical Oncology, 42(16_suppl), 1018-1018. Available at: [Link]

-

Redon, C. E., et al. (2012). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Cancer letters, 327(1-2), 123–133. Available at: [Link]

-

de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery, 7(6), 620-629. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). Center for Drug Evaluation and Research Application Number: 211651Orig1s000. Accessdata.fda.gov. Available at: [Link]

-

ResearchGate. (n.d.). IC 50 values of AML and ALL cell lines treated with talazoparib, olaparib or veliparib as single agent. ResearchGate. Available at: [Link]

-

Li, H., & Liu, Z. (2020). Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology, 60, 29-47. Available at: [Link]

-

Yap, T. A., et al. (2023). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Clinical Cancer Research, 29(1), 109-119. Available at: [Link]

-

MDPI. (2022). Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation. MDPI. Available at: [Link]

-

Sun, Y., et al. (2019). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. Journal for ImmunoTherapy of Cancer, 7(1), 213. Available at: [Link]

-

Dana-Farber Cancer Institute. (n.d.). A Pilot Proof-of-Concept Study of Talazoparib-Based Therapy for Cohesin-Mutated AML and MDS with Excess Blasts. Dana-Farber Cancer Institute. Available at: [Link]

-

ClinicalTrials.gov. (n.d.). A Pilot Study of Talazoparib as a Neoadjuvant Study in Patients with a Diagnosis of Invasive Breast Cancer and a Deleterious BRC. ClinicalTrials.gov. Available at: [Link]

-

ResearchGate. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. Available at: [Link]

-

Roy, A., et al. (2020). Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer. CPT: Pharmacometrics & Systems Pharmacology, 9(12), 721-731. Available at: [Link]

-

AACR Journals. (2021). Abstract OT-30-02: Phase II study of talazoparib, a PARP inhibitor, in somatic BRCA1/2 mutant metastatic breast cancer. AACR Journals. Available at: [Link]

-

Drugs.com. (n.d.). Talazoparib tosylate: uses, dosing, warnings, adverse events, interactions. Drugs.com. Available at: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 3. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]

- 10. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]

- 11. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncologynewscentral.com [oncologynewscentral.com]

- 13. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unknown: A Hypothetical Mechanistic Exploration of 7-Amino-4-bromo-2-methylisoindolin-1-one

Disclaimer: Publicly available scientific literature and databases lack specific data on the biological mechanism of action for 7-Amino-4-bromo-2-methylisoindolin-1-one. This guide, therefore, presents a hypothetical framework based on the known activities of structurally related isoindolinone compounds. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a strategic starting point for researchers initiating an investigation into this novel molecule.

Introduction

7-Amino-4-bromo-2-methylisoindolin-1-one is a synthetic molecule belonging to the isoindolinone class of heterocyclic compounds. While direct biological data for this specific molecule is not currently available in the public domain, its structural features suggest potential interactions with well-characterized biological targets. The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds with diverse therapeutic applications. This guide will explore a plausible mechanism of action for 7-Amino-4-bromo-2-methylisoindolin-1-one by drawing parallels with known inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critically involved in DNA repair and cell death.

Part 1: A Postulated Mechanism of Action - PARP1 Inhibition

The core hypothesis is that 7-Amino-4-bromo-2-methylisoindolin-1-one acts as an inhibitor of PARP1. This hypothesis is predicated on the structural similarities between the subject molecule and known PARP inhibitors, which often feature a bicyclic aromatic core that mimics the nicotinamide moiety of the NAD+ substrate.

The Structural Rationale

The 2-methylisoindolin-1-one core of our compound of interest can be envisioned to occupy the nicotinamide-binding pocket of the PARP1 catalytic domain. The amino and bromo substitutions on the aromatic ring likely play a crucial role in establishing specific interactions with amino acid residues within this pocket, thereby enhancing binding affinity and inhibitory potency.

-

The Lactam Carbonyl: This group is positioned to form a key hydrogen bond with the glycine residue (Gly863) in the PARP1 active site, a hallmark interaction for many PARP inhibitors.

-

The Aromatic Ring: The isoindolinone ring system itself can engage in π-π stacking interactions with tyrosine residues (Tyr907) in the active site.

-

The Amino Group (Position 7): This group could serve as a hydrogen bond donor, potentially interacting with the side chain of a serine residue (Ser904).

-

The Bromo Group (Position 4): The bromine atom may engage in halogen bonding or other non-covalent interactions with the protein backbone, contributing to the overall binding affinity.

The Consequence of PARP1 Inhibition

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway.

By inhibiting PARP1, 7-Amino-4-bromo-2-methylisoindolin-1-one would prevent the synthesis of PAR and the subsequent recruitment of the repair machinery. This leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the cornerstone of the clinical success of approved PARP inhibitors.

Signaling Pathway Diagram

Caption: Proposed mechanism of PARP1 inhibition by 7-Amino-4-bromo-2-methylisoindolin-1-one.

Part 2: Experimental Validation Strategy

A robust series of experiments is required to validate the hypothesis of PARP1 inhibition. The following protocols provide a logical workflow from initial biochemical confirmation to cell-based target engagement and functional outcomes.

Workflow for Mechanistic Validation

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

1. PARP1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

-

Objective: To determine the in vitro inhibitory activity of 7-Amino-4-bromo-2-methylisoindolin-1-one against purified PARP1 enzyme.

-

Methodology:

-

Recombinant human PARP1 enzyme is incubated with a biotinylated NAD+ substrate and fragmented DNA.

-

The test compound is added in a dose-response manner.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is stopped, and HTRF detection reagents (Europium cryptate-labeled anti-PAR antibody and XL665-conjugated streptavidin) are added.

-

The plate is incubated to allow for antibody-antigen binding.

-

The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of PARP1 activity.

-

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular PARylation Assay (Western Blot)

-

Objective: To confirm target engagement by assessing the inhibition of PARP1 activity in a cellular context.

-

Methodology:

-

Select a suitable cell line (e.g., HeLa).

-

Treat cells with varying concentrations of 7-Amino-4-bromo-2-methylisoindolin-1-one for a defined period (e.g., 2 hours).

-

Induce DNA damage using a DNA alkylating agent (e.g., 10 mM H₂O₂ for 10 minutes) to stimulate PARP1 activity.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for PAR.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the PAR signal with increasing compound concentration indicates target engagement.

-

3. γH2AX Foci Formation Assay (Immunofluorescence)

-

Objective: To quantify the formation of DNA double-strand breaks as a downstream consequence of PARP inhibition.

-

Methodology:

-

Seed cells (e.g., a BRCA-deficient cancer cell line like CAPAN-1) on coverslips.

-

Treat cells with the test compound for 24-48 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 1% BSA.

-

Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), also known as γH2AX.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips with a DAPI-containing mounting medium to counterstain the nuclei.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus. An increase in foci indicates the accumulation of DSBs.

-

4. Cell Viability Assay

-

Objective: To assess the functional consequence of PARP inhibition, particularly the synthetic lethality in HR-deficient cells.

-

Methodology:

-

Seed both an HR-deficient (e.g., BRCA1-mutant) and an HR-proficient (e.g., BRCA1-wildtype) cell line in 96-well plates.

-

Treat the cells with a serial dilution of 7-Amino-4-bromo-2-methylisoindolin-1-one.

-

Incubate for 72-120 hours.

-

Measure cell viability using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Expected Outcome: A significantly lower GI50 in the HR-deficient cell line compared to the HR-proficient line would strongly support the proposed mechanism of action via PARP inhibition and synthetic lethality.

Data Summary Table

| Parameter | 7-Amino-4-bromo-2-methylisoindolin-1-one | Positive Control (e.g., Olaparib) |

| PARP1 IC50 (nM) | To be determined | < 5 |

| Cellular PARylation EC50 (nM) | To be determined | < 50 |

| γH2AX Foci Induction (Fold Change) | To be determined | > 5 |

| GI50 in HR-deficient cells (nM) | To be determined | < 100 |

| GI50 in HR-proficient cells (nM) | To be determined | > 1000 |

Conclusion

While the precise mechanism of action of 7-Amino-4-bromo-2-methylisoindolin-1-one remains to be experimentally elucidated, its structural features provide a compelling rationale for investigating it as a potential PARP1 inhibitor. The experimental framework detailed in this guide offers a clear and logical path forward for researchers to test this hypothesis, from initial biochemical characterization to the demonstration of a synthetic lethal phenotype in a relevant cellular context. The successful validation of this proposed mechanism would position this molecule as a valuable tool for further research and potential therapeutic development in the field of oncology.

References

Due to the lack of specific literature on 7-Amino-4-bromo-2-methylisoindolin-1-one, the following references provide foundational knowledge on the isoindolinone scaffold, PARP inhibitors, and relevant experimental techniques.

-

The discovery of poly(ADP-ribose) polymerase (PARP) inhibitors. Nature Reviews Drug Discovery. [Link]

-

PARP Inhibitors for Cancer Therapy. Annual Review of Medicine. [Link]

-

Synthetic lethality of PARP inhibitors in cancers with defective DNA damage repair. Molecular Cancer. [Link]

-

A guide to PARP inhibitors: what they are, how they work, and who they are for. The ASCO Post. [Link]

-

PARP Inhibitors: A New Era of Targeted Therapy. Cancer.Net. [Link]

Spectroscopic Data for 7-Amino-4-bromo-2-methylisoindolin-1-one: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-Amino-4-bromo-2-methylisoindolin-1-one (CAS: 1257996-53-4). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling to present anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The guide is structured to offer not only the predicted data but also a deep dive into the rationale behind spectral interpretation and best-practice methodologies for experimental data acquisition. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's structural verification through spectroscopic means.

Introduction and Compound Overview

7-Amino-4-bromo-2-methylisoindolin-1-one is a substituted isoindolinone, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The precise substitution pattern—an amino group at position 7, a bromine atom at position 4, and an N-methyl group—creates a unique electronic and steric environment that dictates its chemical reactivity and potential biological interactions.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques like NMR and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide provides the predicted spectroscopic signature of this molecule to aid researchers in its identification and characterization.

Disclaimer: The spectroscopic data presented in this guide are computationally predicted and are intended for reference and instructional purposes. Experimental verification is required for definitive structural confirmation.

Molecular Structure

The structural features of 7-Amino-4-bromo-2-methylisoindolin-1-one are key to understanding its spectroscopic output. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of 7-Amino-4-bromo-2-methylisoindolin-1-one with atom numbering.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing and deshielding bromine atom, and the carbonyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H on C5 | 7.25 | d | ~8.5 | 1H | Aromatic Proton |

| H on C3 | 6.85 | d | ~8.5 | 1H | Aromatic Proton |

| -NH₂ | 4.50 | br s | - | 2H | Amine Protons |

| C7-H₂ | 4.35 | s | - | 2H | Methylene Protons |

| N2-CH₃ | 3.15 | s | - | 3H | N-Methyl Protons |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |

| C6 | 168.5 | Carbonyl Carbon (C=O) |

| C4 | 145.0 | Aromatic C-NH₂ |

| C1 | 140.2 | Aromatic Quaternary C |

| C2 | 135.8 | Aromatic Quaternary C |

| C5 | 125.5 | Aromatic C-H |

| C8 | 118.0 | Aromatic C-Br |

| C3 | 115.5 | Aromatic C-H |

| C7 | 52.0 | Methylene Carbon (-CH₂-) |

| C9 | 28.5 | N-Methyl Carbon (-CH₃) |

Interpretation and Rationale

-

Aromatic Protons: The two aromatic protons (on C3 and C5) are expected to appear as doublets due to coupling with each other. The proton on C3 is shifted upfield (lower ppm) due to the strong electron-donating effect of the adjacent amino group. The proton on C5 is further downfield.

-

Amine Protons: The protons of the amino group typically appear as a broad singlet and their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

-

Methylene and Methyl Protons: The methylene protons (C7) and the N-methyl protons (C9) are not coupled to other protons, and therefore are predicted to appear as sharp singlets. The methylene protons are adjacent to an aromatic ring and a nitrogen atom, placing them around 4.35 ppm. The N-methyl group is a simple singlet further upfield.

-

Carbonyl Carbon: The lactam carbonyl carbon (C6) is expected to be the most downfield signal in the ¹³C NMR spectrum, which is characteristic for this functional group.

-

Aromatic Carbons: The carbons attached to heteroatoms (C4-NH₂ and C8-Br) are significantly influenced by them. The carbon bearing the amino group (C4) is shifted downfield, while the carbon attached to bromine (C8) is also significantly affected. The remaining aromatic carbons appear in the typical aromatic region (110-145 ppm).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted MS Data (Electron Ionization - EI)

| m/z | Predicted Relative Abundance | Assignment |

| 242 / 240 | High | [M]⁺ Molecular ion peak (with ⁷⁹Br/⁸¹Br isotopes) |

| 213 / 211 | Moderate | [M - CH₃ - H]⁺ |

| 185 / 183 | Moderate | [M - CH₃ - CO]⁺ |

| 132 | High | [M - Br - CO]⁺ |

| 104 | Moderate | [C₇H₆N]⁺ |

Interpretation and Rationale

-

Molecular Ion Peak ([M]⁺): The most critical feature is the molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. One peak corresponds to the molecule containing the ⁷⁹Br isotope (m/z 240), and the other to the molecule with the ⁸¹Br isotope (m/z 242). This isotopic signature is a definitive indicator of the presence of one bromine atom.

-

Fragmentation Pattern: In EI-MS, the molecular ion can undergo fragmentation. A common fragmentation pathway for N-methyl compounds is the loss of the methyl radical (•CH₃). Subsequent loss of carbon monoxide (CO) from the lactam ring is also a plausible fragmentation step. The loss of the bromine radical (•Br) would also lead to a significant fragment ion.

Experimental Protocols: A Best-Practice Approach

While the data above is predicted, acquiring high-quality experimental data is paramount. The following protocols outline a robust methodology for the spectroscopic analysis of 7-Amino-4-bromo-2-methylisoindolin-1-one.

Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of a novel compound.

Step-by-Step NMR Data Acquisition

-

Sample Preparation:

-

Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with the analyte's signals.

-

Protocol:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules. DMSO-d₆ is used for less soluble compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

-

Instrument Setup and Data Acquisition:

-

Rationale: Instrument parameters must be optimized to ensure good signal-to-noise and resolution.

-

Protocol for ¹H NMR:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

Protocol for ¹³C NMR:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Step-by-Step MS Data Acquisition

-

Sample Preparation:

-

Rationale: The sample must be introduced into the mass spectrometer in a way that allows for ionization.

-

Protocol:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

-

Instrument Setup and Data Acquisition:

-

Rationale: The choice of ionization method depends on the compound's properties. High-resolution mass spectrometry (HRMS) is essential for accurate mass determination.

-

Protocol (using ESI-TOF as an example):

-

Infuse the sample solution into the electrospray ionization (ESI) source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Ensure the mass analyzer (e.g., Time-of-Flight, TOF) is calibrated to obtain high mass accuracy (typically < 5 ppm error).

-

If fragmentation information is desired, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Conclusion

This technical guide provides a foundational spectroscopic profile for 7-Amino-4-bromo-2-methylisoindolin-1-one based on predictive methods. The detailed analysis of the predicted NMR and MS data, coupled with best-practice experimental protocols, offers a comprehensive resource for researchers working with this compound. The provided interpretations and workflows are designed to bridge the gap between theoretical understanding and practical application, empowering scientists to confidently approach the structural characterization of this and similar molecules.

References

-

NMR Prediction Tool: NMRDB.org - An online resource for the prediction of ¹H and ¹³C NMR spectra. [Link]

-

Mass Spectrometry Prediction Tool: CFM-ID - A tool for the prediction of mass spectra. [Link]

- General NMR Spectroscopy Reference: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- General Mass Spectrometry Reference: de Hoffmann, E., & Stroobant, V. (2007).

An In-depth Technical Guide to the Purity and Stability of 7-Amino-4-bromo-2-methylisoindolin-1-one

Introduction

7-Amino-4-bromo-2-methylisoindolin-1-one is a substituted isoindolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique arrangement of its amino, bromo, and methyl substituents on the isoindolinone core suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its purity profile and stability characteristics is paramount to ensure the quality, safety, and efficacy of downstream products.

This technical guide provides a comprehensive overview of the critical aspects of purity and stability for 7-Amino-4-bromo-2-methylisoindolin-1-one. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Amino-4-bromo-2-methylisoindolin-1-one is essential for the development of robust analytical methods and for predicting its stability.

| Property | Value | Source |

| IUPAC Name | 7-amino-4-bromo-2-methylisoindolin-1-one | [1] |

| CAS Number | 1257996-53-4 | [1] |

| Molecular Formula | C₉H₉BrN₂O | [1] |

| Molecular Weight | 241.09 g/mol | Calculated |

| Physical Form | White Solid | [1] |

| Purity (Typical) | 96% | [1] |

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of 7-Amino-4-bromo-2-methylisoindolin-1-one requires a combination of orthogonal analytical techniques to identify and quantify the main component, as well as any process-related impurities and potential degradants.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

A stability-indicating HPLC method is the cornerstone of purity assessment.[2] The following method is a robust starting point for the analysis of 7-Amino-4-bromo-2-methylisoindolin-1-one and requires validation for its specific application.

2.1.1. Rationale for Method Development

The selected reversed-phase HPLC method is based on the non-polar nature of the isoindolinone core, while the polar amino group provides a site for interaction with the aqueous component of the mobile phase. A C18 column is chosen for its versatility and proven performance with a wide range of small molecules. The gradient elution ensures the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities. The use of a photodiode array (PDA) detector allows for the assessment of peak purity and can aid in the initial characterization of unknown impurities by comparing their UV spectra.

2.1.2. Experimental Protocol: Stability-Indicating HPLC Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm (or optimal wavelength determined by UV scan)

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

2.1.3. Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any impurity exceeding the reporting threshold (typically 0.05%) should be identified and quantified.

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the functional groups present in 7-Amino-4-bromo-2-methylisoindolin-1-one, several degradation pathways can be hypothesized:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form a carboxylic acid derivative.

-

Oxidation: The aromatic amino group is a primary site for oxidation, which could lead to the formation of colored degradation products. The benzylic position of the isoindolinone ring could also be susceptible to oxidation.

-

Photodegradation: Aromatic amines and bromo-aromatic compounds can be sensitive to light, potentially leading to complex degradation pathways involving radical mechanisms.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted under ICH-prescribed long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions to establish a retest period and recommended storage conditions. [3]

Handling and Storage Recommendations

Based on the potential instabilities of 7-Amino-4-bromo-2-methylisoindolin-1-one, the following handling and storage procedures are recommended:

-

Storage: Store in a well-closed container, protected from light, at controlled room temperature.

-

Handling: Handle in a well-ventilated area, avoiding exposure to high humidity and direct sunlight. For solutions, use freshly prepared samples for analysis to minimize the potential for degradation.

Conclusion

The purity and stability of 7-Amino-4-bromo-2-methylisoindolin-1-one are critical quality attributes that must be carefully controlled and monitored. This technical guide has outlined a comprehensive strategy for the assessment of these attributes, combining robust analytical methodologies with a proactive approach to stability testing. By implementing these principles, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective new medicines.

References

- ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products. [URL: https://database.ich.org/sites/default/files/Q1B%20Guideline.pdf]

- Atlas Material Testing Technology LLC (2020), Photostability of Pharmaceuticals. [URL: not available]

- Pharma Growth Hub (2024), ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. [URL: https://www.youtube.

- IKEV (n.d.), ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [URL: not available]

- ECA Academy (n.d.), FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1b-photostability-testing-of-new-drug-substances-and-products]

- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- MedCrave Online (2016). Forced degradation studies. [URL: https://medcraveonline.

- Sigma-Aldrich, 7-Amino-4-bromo-2-methyl-2,3-dihydro-isoindol-1-one. [URL: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/jwph3249d3f9]

- ResearchGate (n.d.), Forced degradation study conditions. [URL: https://www.researchgate.

- National Center for Biotechnology Information (n.d.), Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200170/]

- National Center for Biotechnology Information (n.d.), Bacterial Degradation of Aromatic Compounds. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3384825/]

- National Center for Biotechnology Information (n.d.), Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3812869/]

- Beilstein Journal of Organic Chemistry (2024), Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [URL: not available]

- Onyx Scientific (n.d.), A practical guide to forced degradation and stability studies for drug substances. [URL: https://www.onyx-scientific.com/blog/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]

- Thermo Fisher Scientific (n.d.)

- Beilstein Journal of Organic Chemistry (2024), Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [URL: https://www.researchgate.net/publication/381008035_Oxidative_hydrolysis_of_aliphatic_bromoalkenes_scope_study_and_reactivity_insights]

- National Center for Biotechnology Information (n.d.), Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17585800/]

- National Center for Biotechnology Information (n.d.), Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33835973/]

- SIELC Technologies (n.d.), HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [URL: https://sielc.com/hplc-method-for-separation-of-amines-in-non-aqueous-mp-on-bist-b-column/]

- Journal of Drug Delivery and Therapeutics (2020), Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [URL: http://jddtonline.info/index.php/jddt/article/view/4040]

Sources

7-Amino-4-bromo-2-methylisoindolin-1-one: A Technical Guide for the Research Professional

Abstract

This technical guide provides a comprehensive overview of the research chemical 7-Amino-4-bromo-2-methylisoindolin-1-one. While specific literature on this compound is nascent, this document leverages established knowledge of the versatile isoindolin-1-one scaffold to offer valuable insights for researchers, scientists, and drug development professionals. This guide covers the compound's chemical identity, a plausible synthetic route, and its inferred potential as a modulator of biological systems. Furthermore, it outlines detailed experimental protocols for its characterization and preliminary biological evaluation, alongside essential safety and handling information. The content herein is designed to serve as a foundational resource, enabling researchers to unlock the potential of this novel chemical entity.